Boc-L-Ile-nitrile
Overview
Description
Mechanism of Action
Target of Action
Boc-L-Ile-nitrile, also known as (1-Cyano-2-methylbutyl)carbamic acid tert-butyl ester or TERT-BUTYL N-(1-CYANO-2-METHYLBUTYL)CARBAMATE, is a complex organic compoundIt’s known that nitrile-containing pharmaceuticals have been approved by the fda for the management of a broad range of clinical conditions .
Mode of Action
It’s known that the incorporation of a nitrile group into lead compounds can bring additional benefits including enhanced binding affinity to the target, improved pharmacokinetic profile of parent drugs, and reduced drug resistance .
Biochemical Pathways
Nitrile-containing pharmaceuticals are known to interact with various biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s known that the nitrile group can improve the pharmacokinetic profile of parent drugs .
Result of Action
Nitrile-containing pharmaceuticals are known to have a broad range of clinical effects, depending on their specific targets .
Biochemical Analysis
Biochemical Properties
Boc-L-Ile-nitrile is involved in biochemical reactions catalyzed by nitrile metabolizing enzymes, such as aldoxime dehydratase, hydroxynitrile lyase, nitrilase, nitrile hydratase, and amidase . These enzymes are key catalysts in carbon nitrogen triple bond anabolism and catabolism . The compound interacts with these enzymes, which play a role in the conversion of a diverse range of nitriles to carboxylic acids .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not yet fully understood. It is known that nitrile compounds, like this compound, can be utilized by bacteria as a source of nitrogen for growth . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with nitrile metabolizing enzymes. These enzymes catalyze the hydrolysis of nitrile compounds, yielding a carboxylic acid . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is involved in the metabolic pathways catalyzed by nitrile metabolizing enzymes These enzymes, along with any cofactors they interact with, contribute to the metabolism of this compound
Preparation Methods
Boc-L-Ile-nitrile can be synthesized through various methods. One common approach involves the catalytic reduction of nitriles using nickel boride in combination with sodium borohydride . This method is environmentally benign and tolerates air and moisture, although the yield may sometimes be moderate . Another method involves solid-phase peptide synthesis (SPPS), where the Boc/Bzl strategy is employed for temporary and permanent functional group protection .
Chemical Reactions Analysis
Boc-L-Ile-nitrile undergoes several types of chemical reactions, including:
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form carboxylic acids.
Reduction: It can be reduced to primary amines using reagents like lithium aluminum hydride.
Nucleophilic Addition: It reacts with Grignard reagents to form ketones.
Common reagents used in these reactions include thionyl chloride, phosphorus pentoxide, and diisobutylaluminum hydride . The major products formed from these reactions are carboxylic acids, primary amines, and ketones .
Scientific Research Applications
Boc-L-Ile-nitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: It is employed in the study of enzyme mechanisms and protein synthesis.
Medicine: It is used in the development of pharmaceuticals and as a reference standard for drug testing.
Comparison with Similar Compounds
Boc-L-Ile-nitrile can be compared with other nitrile-containing compounds such as cyanoglycosides, cyanolipids, ricinine, and phenylacetonitrile . These compounds share similar chemical properties but differ in their biological activities and applications. This compound is unique due to its specific use in pharmaceutical testing and as a reference standard .
Properties
IUPAC Name |
tert-butyl N-(1-cyano-2-methylbutyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-6-8(2)9(7-12)13-10(14)15-11(3,4)5/h8-9H,6H2,1-5H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTVKXQXWQJUTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C#N)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301170726 | |
Record name | Carbamic acid, (1-cyano-2-methylbutyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301170726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115654-61-0 | |
Record name | Carbamic acid, (1-cyano-2-methylbutyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115654-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, (1-cyano-2-methylbutyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301170726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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